molecular formula C13H19N3O3 B8443372 2-methyl-N-(2-morpholin-4-ylethyl)-6-nitroaniline

2-methyl-N-(2-morpholin-4-ylethyl)-6-nitroaniline

Cat. No. B8443372
M. Wt: 265.31 g/mol
InChI Key: RTPBBUGFFABQLF-UHFFFAOYSA-N
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Patent
US08138177B2

Procedure details

A solution of 2-chloro-3-nitrotoluene (180 mg, 1.0 mmol), 4-(2-aminoethyl)morpholine (0.54 mL, 4.1 mmol) and triethylamine (0.43 mL, 3.1 mmol) was heated to 180° C. by microwave for 20 min. The resultant mixture was purified by column chromatography on silica gel eluting with hexane/ethyl acetate(8/1-3/1) to afford 160 mg (59%) of the title compound.
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
0.54 mL
Type
reactant
Reaction Step One
Quantity
0.43 mL
Type
reactant
Reaction Step One
Yield
59%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:11].[NH2:12][CH2:13][CH2:14][N:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1.C(N(CC)CC)C>>[CH3:11][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([N+:8]([O-:10])=[O:9])[C:2]=1[NH:12][CH2:13][CH2:14][N:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1

Inputs

Step One
Name
Quantity
180 mg
Type
reactant
Smiles
ClC1=C(C=CC=C1[N+](=O)[O-])C
Name
Quantity
0.54 mL
Type
reactant
Smiles
NCCN1CCOCC1
Name
Quantity
0.43 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant mixture was purified by column chromatography on silica gel eluting with hexane/ethyl acetate(8/1-3/1)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(NCCN2CCOCC2)C(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 160 mg
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 60.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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